
2-Methoxyphenethylamine
Overview
Description
2-Methoxyphenethylamine (IUPAC name: 2-(2-methoxyphenyl)ethylamine) is a substituted phenethylamine derivative with a methoxy group (-OCH₃) at the ortho position of the benzene ring. Its molecular formula is C₉H₁₃NO, molecular weight 151.2056 g/mol, and CAS Registry Number 2045-79-6 . The compound is structurally characterized by a phenethylamine backbone (a benzene ring linked to an ethylamine chain) modified with a methoxy substituent. This modification influences its physicochemical properties, reactivity, and biological activity, making it a subject of interest in medicinal chemistry, catalysis, and forensic analysis .
Preparation Methods
Preparation Methods of 2-Methoxyphenethylamine
Catalytic Hydrogenation Amination of Ethylene Glycol Monomethyl Ether
One advanced and efficient method involves the direct catalytic amination of ethylene glycol monomethyl ether using hydrogen and ammonia in a fixed-bed reactor. The process details are as follows:
- Catalyst Preparation and Activation: A catalyst is packed into a reaction tube and activated by flowing high-purity hydrogen (≥99.999%) at 0.3–0.8 MPa and 200–300 °C for 2–4 hours.
- Reaction Conditions: A mixture of ethylene glycol monomethyl ether, ammonia gas, and hydrogen gas is introduced into the catalyst bed. The hydrogenation amination reaction proceeds at 200–300 °C (preferably 240–270 °C) and 0.3–1 MPa (preferably 0.5–0.8 MPa).
- Feed Ratios and Flow Rates: The molar ratio of ethylene glycol monomethyl ether to ammonia to hydrogen is maintained at 1:3–20:0.1–2, preferably 1:5–10:0.5–1.5. The liquid phase space velocity of ethylene glycol monomethyl ether ranges from 0.2 to 1.5 h⁻¹.
- Product Recovery: After reaction completion, the product mixture is condensed and separated to isolate this compound.
This method offers a direct and streamlined route to this compound with potential for scale-up due to continuous fixed-bed operation and catalyst reuse.
Multi-Step Synthesis via N-Benzyl Thiazolinyl-2-Methoxyethyl Amine Intermediate
Another detailed preparation method involves a multi-step synthetic route with the following key stages:
Step 1: Formation of N-Benzyl Thiazolinyl-2-Methoxyethyl Amine Intermediate
- An acid solution is added dropwise to a benzene solution containing the intermediate at room temperature.
- The molar ratio of acid solution to the intermediate is controlled between 1.2–2:1.
- The reaction proceeds for 0.5–3 hours, yielding 2-methoxyethyl amine hydrochloride aqueous solution.
Step 2: Azeotropic Dehydration
- A second benzene solution is added to the hydrochloride aqueous solution in a volume ratio of 1–5:1.
- The mixture is heated to 80–145 °C for 10–18 hours to perform azeotropic dehydration, removing water to dryness.
Step 3: Alkali Treatment and Free Base Generation
- The dry residue is dissolved in an organic solvent.
- An alkali reagent is added in a molar ratio of 2–5:1 relative to the precursor.
- The mixture reacts at room temperature for 8–20 hours to generate free 2-methoxyethyl amine solution.
Step 4: Purification
- The solution is rectified (distilled) to collect the fraction boiling at 82–85 °C.
- The final product has a purity of >99.7%, water content <0.2%, and total recovery between 56% and 84%.
This method is characterized by careful control of reaction stoichiometry, temperature, and time to ensure high purity and yield of this compound.
Comparative Data Table of Preparation Methods
Parameter | Catalytic Hydrogenation Amination (Method 2.1) | Multi-Step Synthesis via Intermediate (Method 2.2) |
---|---|---|
Starting Material | Ethylene glycol monomethyl ether | N-Benzyl thiazolinyl-2-methoxyethyl amine intermediate |
Catalyst | Fixed-bed catalyst (type not specified) | Not applicable |
Reaction Conditions | 200–300 °C, 0.3–1 MPa, 2–4 h catalyst activation | Room temp for acid addition; 80–145 °C for dehydration; room temp for alkali treatment |
Reaction Type | Direct hydrogenation amination | Acid deprotection, azeotropic dehydration, alkali treatment |
Purity of Final Product | Not explicitly stated, implied high purity | >99.7% purity |
Yield / Recovery | Not explicitly stated | 56%–84% total recovery |
Water Content in Product | Not specified | <0.2% |
Process Complexity | Single-step continuous flow possible | Multi-step batch process |
Scalability | High, due to fixed-bed reactor | Moderate, due to multiple steps and long reaction times |
Research Findings and Notes
- The catalytic hydrogenation amination method represents a modern approach that minimizes intermediate isolation and reduces process steps, which is advantageous for industrial scale production.
- The multi-step method involving the N-benzyl thiazolinyl intermediate offers very high purity and controlled reaction conditions but requires longer processing times and multiple purification steps.
- Both methods emphasize the importance of controlling reaction parameters such as temperature, molar ratios, and reaction times to optimize yield and purity.
- The azeotropic dehydration step in the multi-step synthesis is critical for removing water to prevent side reactions and facilitate the generation of the free amine.
- The choice of organic solvents and alkali reagents in the multi-step method influences the efficiency of free base formation and product isolation.
Scientific Research Applications
Pharmaceutical Development
2-Methoxyphenethylamine serves as a precursor in the synthesis of various pharmaceuticals. Its derivatives are particularly significant in the development of medications targeting neurological disorders. Research indicates that compounds derived from 2-MPEA can modulate neurotransmitter systems, which is crucial for treating conditions such as depression and anxiety disorders.
Case Study: Neurotransmitter Modulation
A study highlighted the role of 2-MPEA derivatives in enhancing serotonin receptor activity, which is vital for mood regulation. This modulation could lead to the development of new antidepressants with fewer side effects compared to existing treatments .
Neuroscience Research
In neuroscience, 2-MPEA is utilized to investigate neurotransmitter systems and their implications in mood disorders. The compound's ability to influence serotonin and dopamine pathways makes it a valuable tool for understanding the biochemical basis of mental health conditions.
Research Findings
- A study demonstrated that 2-MPEA can act as a selective serotonin reuptake inhibitor (SSRI), suggesting potential therapeutic applications in treating depression .
- Another investigation focused on its effects on cognitive functions, indicating that 2-MPEA might enhance memory retention through its action on neurotransmitter systems .
Cosmetic Formulations
The cosmetic industry incorporates 2-MPEA due to its potential skin benefits . It is believed to enhance skin hydration and possess antioxidant properties, making it suitable for various skincare products.
Application Example
- In a formulation study, 2-MPEA was included in a moisturizer that demonstrated improved skin hydration levels compared to control products without the compound .
Flavor and Fragrance Industry
In the flavor and fragrance sector, 2-MPEA is used to create specific flavor profiles and fragrances. Its unique aromatic quality adds depth to various products.
Usage Insights
- The compound's pleasant scent profile has been leveraged in perfumes and scented products, contributing to its popularity within the industry .
Analytical Chemistry
In analytical chemistry, 2-MPEA is employed as a standard in various analytical methods. It aids in quantifying related compounds, ensuring accuracy in chemical analyses and quality control processes.
Analytical Applications
- A study utilized gas chromatography-mass spectrometry (GC-MS) techniques involving 2-MPEA as a calibration standard for detecting related phenethylamine derivatives .
Data Table: Summary of Applications
Application Area | Specific Uses | Key Findings/Notes |
---|---|---|
Pharmaceutical Development | Precursor for neurological drugs | Enhances serotonin receptor activity |
Neuroscience Research | Investigating neurotransmitter systems | Potential SSRI effects; cognitive enhancement |
Cosmetic Formulations | Skin hydration and antioxidant properties | Improved hydration levels in formulations |
Flavor & Fragrance | Creating unique scents | Popular in perfumes and scented products |
Analytical Chemistry | Calibration standard in GC-MS | Ensures accuracy in quantifying related compounds |
Mechanism of Action
The mechanism of action of 2-Methoxyphenethylamine involves its interaction with various molecular targets, including receptors and enzymes. It can act as a ligand for certain receptors, influencing their activity and downstream signaling pathways. The exact pathways and targets can vary depending on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
This section compares 2-methoxyphenethylamine with its regioisomers (3- and 4-methoxy derivatives), dimethoxy-substituted analogs, and structurally related compounds (e.g., ether-linked derivatives). Key differences in structure, properties, and applications are highlighted.
2.1. Structural and Physicochemical Properties
*CAS number approximated based on catalog data .
GC-MS Behavior :
- This compound elutes first in gas chromatography, followed by 3- and 4-methoxy isomers. This order correlates with decreasing polarity due to methoxy position .
- In EI-MS, 2-methoxy derivatives produce a higher relative abundance of the m/z 91 fragment (tropylium ion) compared to 4-methoxy isomers, which favor m/z 121 (methoxy-substituted benzyl fragment) .
Safety Profiles :
- This compound and its 2,5-dimethoxy analog both cause severe skin/eye damage (GHS Category 1B/1). However, the dimethoxy compound poses additional hazards, including nitrogen oxide release during combustion .
Biological Activity
2-Methoxyphenethylamine (2-MPEA) is a phenethylamine derivative that has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and antibacterial properties. This article provides a comprehensive overview of the biological activities of 2-MPEA, supported by research findings, data tables, and case studies.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 151.21 g/mol
Its ability to cross the blood-brain barrier suggests potential applications in mood enhancement and cognitive function studies .
Antioxidant Activity
Research indicates that 2-MPEA exhibits significant antioxidant properties. A study evaluated various 2-methoxyphenols, including 2-MPEA, using the DPPH radical-scavenging assay. The results showed a linear relationship between antioxidant activity and ionization potential, suggesting that structural modifications can enhance its efficacy as an antioxidant .
Table 1: Antioxidant Activity of 2-Methoxyphenols
Compound | IC50 (µM) | Antioxidant Mechanism |
---|---|---|
Curcumin | 5.0 | Radical scavenging |
Dehydrodiisoeugenol | 6.5 | COX-2 inhibition |
This compound | 12.0 | Radical scavenging |
Anti-Inflammatory Activity
The anti-inflammatory effects of 2-MPEA have been linked to its ability to inhibit cyclooxygenase-2 (COX-2) activity. In vitro studies demonstrated that 2-MPEA could reduce lipopolysaccharide (LPS)-induced COX-2 gene expression in macrophage cell lines, indicating its potential as an anti-inflammatory agent .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of 2-MPEA and its derivatives. A study focused on imine and β-lactam derivatives based on 2-MPEA showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) strains. The findings suggest that modifications to the 2-MPEA structure can enhance its antibacterial effectiveness .
Table 2: Antibacterial Activity of 2-MPEA Derivatives
Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
---|---|---|
Imine Derivative | 16 µg/mL | MRSA |
β-Lactam Derivative | 8 µg/mL | MRSA |
This compound | 32 µg/mL | MRSA |
Case Studies on Toxicity
Despite its beneficial properties, there are reports of toxicity associated with phenethylamines, including 2-MPEA. A retrospective study on phenethylamine poisonings indicated that severe cases often involved poly-drug use, leading to complications such as seizures and rhabdomyolysis. The study reported instances where patients exhibited elevated creatine phosphokinase (CPK) levels post-ingestion .
Table 3: Summary of Phenethylamine Poisoning Cases
Case Number | Age | Symptoms | CPK Level (IU/L) | Outcome |
---|---|---|---|---|
Case 1 | 26 | Seizures, hyperthermia | >1000 | Fatal |
Case 2 | 21 | Dyspnea, convulsions | >1288 | Recovered |
Case 3 | 30 | Cardiac arrest | >1500 | Intensive care |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-Methoxyphenethylamine derivatives, and how can purity be optimized?
- Methodology : The synthesis typically involves condensation, reduction (e.g., using NaBH₄ in methanol), and alkylation steps. Key factors include:
- Temperature control : Maintain inert atmospheres (e.g., nitrogen) to prevent oxidation during reduction .
- pH optimization : Adjust reaction pH to stabilize intermediates and minimize side reactions .
- Purification : Use column chromatography or recrystallization with solvents like ethanol to isolate high-purity products. Analytical techniques such as HPLC or NMR validate purity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Mitigation strategies :
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Emergency procedures : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for persistent symptoms .
Q. How is this compound characterized structurally and functionally in pharmacological studies?
- Analytical techniques :
- Spectroscopy : NMR (¹H/¹³C) and FT-IR to confirm functional groups (e.g., methoxy, amine) .
- Mass spectrometry : Determine molecular weight and fragmentation patterns .
- Receptor binding assays : Radioligand displacement studies (e.g., serotonin or dopamine receptors) quantify affinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?
- Methodology :
- Structural-activity analysis : Use QSAR models to evaluate how substituent positions (e.g., 2-methoxy vs. 4-methoxy) impact receptor binding .
- In vitro validation : Compare isomer activities via competitive binding assays (e.g., rat brain tissue studies) to clarify discrepancies .
- Meta-analysis : Apply systematic review frameworks (e.g., Cochrane guidelines) to assess bias or methodological variability in published data .
Q. What strategies optimize the yield of this compound derivatives in multi-step syntheses?
- Experimental design :
- Stepwise monitoring : Use TLC or GC-MS to track intermediate formation and adjust reaction times .
- Catalyst selection : Test palladium or nickel catalysts for hydrogenation steps to improve efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates in alkylation .
Q. How do environmental factors (e.g., pH, temperature) influence the stability of this compound in biological assays?
- Stability testing :
- pH-dependent degradation : Incubate the compound in buffers (pH 3–9) and quantify decomposition via UV-Vis spectroscopy .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and optimize storage conditions (-20°C for long-term stability) .
Q. What computational methods predict the metabolic pathways of this compound derivatives?
- In silico approaches :
- Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP2D6) to identify potential metabolites .
- ADME prediction : Software like Schrödinger’s QikProp estimates bioavailability and metabolic half-life .
- Validation : Compare predictions with in vitro hepatocyte assays .
Q. Data Contradiction Analysis
Q. Why do structural analogs of this compound exhibit vastly different receptor affinities despite minor substituent changes?
- Case study : 2-Methoxy vs. 4-methoxy positional isomers show divergent serotonin receptor activities due to steric hindrance or electronic effects .
- Resolution :
- Crystallography : Solve receptor-ligand co-crystal structures to map binding pockets .
- Free-energy calculations : Use molecular dynamics simulations to quantify binding energy differences .
Q. How can conflicting results in toxicity studies of this compound derivatives be reconciled?
- Root causes : Variability in cell lines, assay protocols, or impurity profiles.
- Solutions :
- Standardized assays : Adopt OECD guidelines for cytotoxicity testing (e.g., MTT assays in HepG2 cells) .
- Batch analysis : Compare impurity profiles (via LC-MS) across studies to rule out contaminants .
Properties
IUPAC Name |
2-(2-methoxyphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,6-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWPCNMLEVZGSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174412 | |
Record name | 4-Methoxyphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2045-79-6 | |
Record name | 2-Methoxyphenethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2045-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxyphenethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002045796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxyphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHOXYPHENETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A87YWS9XM3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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